molecular formula C17H18N2O2S B12153969 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 300574-38-3

2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B12153969
CAS No.: 300574-38-3
M. Wt: 314.4 g/mol
InChI Key: MMTUBEORXSCWIH-UHFFFAOYSA-N
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Description

4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing aromatic compounds that have significant applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

  • 4H-Cyclopenta[b]thiophene-3-carboxamide
  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

Uniqueness

What sets 4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

300574-38-3

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O2S/c18-15(20)14-12-9-5-2-6-10-13(12)22-17(14)19-16(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,18,20)(H,19,21)

InChI Key

MMTUBEORXSCWIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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